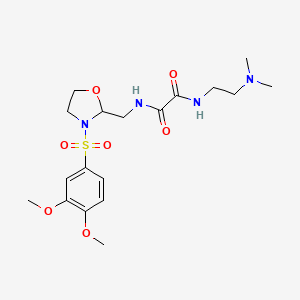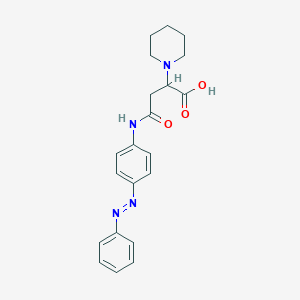
(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid, also known as ODAP, is a non-proteinogenic amino acid derivative that has been extensively studied in scientific research. ODAP is a synthetic compound that has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to activate antioxidant pathways that protect neurons from oxidative stress. Additionally, this compound has been shown to act as a ligand for G protein-coupled receptors and modulate signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to activate antioxidant pathways and protect neurons from oxidative stress. Additionally, this compound has been shown to modulate signaling pathways through its interaction with G protein-coupled receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. This compound is a non-proteinogenic amino acid derivative that may not accurately represent the behavior of natural amino acids in biological systems. Additionally, this compound has not been extensively studied in vivo and its safety profile is not fully understood.
Direcciones Futuras
There are several future directions for research on (Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid. One direction is to further study the mechanism of action of this compound and its interaction with G protein-coupled receptors. Another direction is to study the in vivo efficacy and safety of this compound as a potential anticancer and neuroprotective agent. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its specificity for certain receptors.
Métodos De Síntesis
(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid is synthesized through a multi-step process that involves the reaction of p-nitrobenzene diazonium salt with 4-aminobenzophenone to form a diazo compound. The diazo compound is then coupled with piperidine and subsequently reduced to form this compound. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
(Z)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)-2-(piperidin-1-yl)butanoic acid has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its potential use as an anticancer agent and has shown promising results in vitro. This compound has also been studied for its potential use as a neuroprotective agent and has shown to have antioxidant properties that protect neurons from oxidative stress. Additionally, this compound has been studied for its potential use as a ligand for G protein-coupled receptors and has shown to have high affinity for certain receptors.
Propiedades
IUPAC Name |
4-oxo-4-(4-phenyldiazenylanilino)-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c26-20(15-19(21(27)28)25-13-5-2-6-14-25)22-16-9-11-18(12-10-16)24-23-17-7-3-1-4-8-17/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNKZFKGXIRPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037663 |
Source


|
| Record name | 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900011-34-9 |
Source


|
| Record name | 1-Piperidineacetic acid, .alpha.-[2-oxo-2-[[4-(2-phenyldiazenyl)phenyl]amino]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2976849.png)
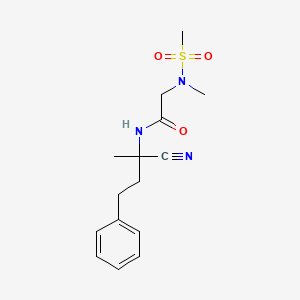

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)
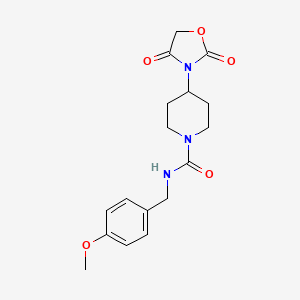

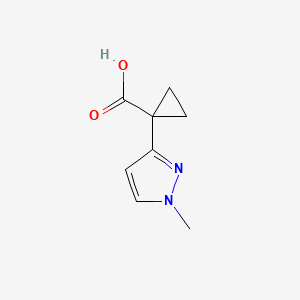
![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)
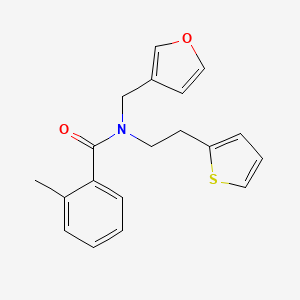

![4-Methyl-2-[4-(1-naphthoyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2976869.png)

